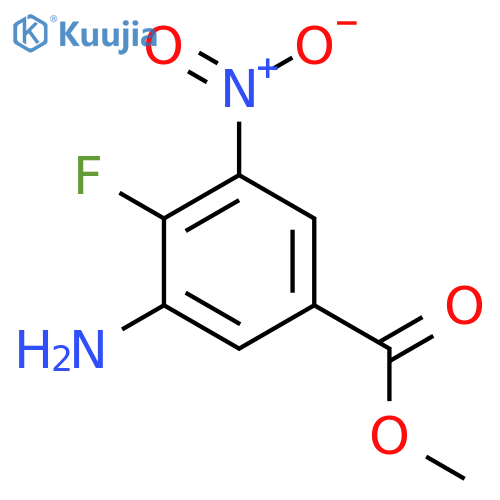Cas no 1342595-30-5 (Methyl 3-amino-4-fluoro-5-nitrobenzoate)

1342595-30-5 structure
商品名:Methyl 3-amino-4-fluoro-5-nitrobenzoate
CAS番号:1342595-30-5
MF:C8H7FN2O4
メガワット:214.150585412979
CID:4955052
Methyl 3-amino-4-fluoro-5-nitrobenzoate 化学的及び物理的性質
名前と識別子
-
- methyl 3-amino-4-fluoro-5-nitrobenzoate
- Methyl 3-amino-4-fluoro-5-nitrobenzoate
-
- インチ: 1S/C8H7FN2O4/c1-15-8(12)4-2-5(10)7(9)6(3-4)11(13)14/h2-3H,10H2,1H3
- InChIKey: LZASCJLZDYWWNL-UHFFFAOYSA-N
- ほほえんだ: FC1C(=CC(C(=O)OC)=CC=1[N+](=O)[O-])N
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 268
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 98.1
Methyl 3-amino-4-fluoro-5-nitrobenzoate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015008670-1g |
Methyl 3-amino-4-fluoro-5-nitrobenzoate |
1342595-30-5 | 97% | 1g |
1,534.70 USD | 2021-06-21 | |
| Alichem | A015008670-250mg |
Methyl 3-amino-4-fluoro-5-nitrobenzoate |
1342595-30-5 | 97% | 250mg |
475.20 USD | 2021-06-21 | |
| Alichem | A015008670-500mg |
Methyl 3-amino-4-fluoro-5-nitrobenzoate |
1342595-30-5 | 97% | 500mg |
831.30 USD | 2021-06-21 |
Methyl 3-amino-4-fluoro-5-nitrobenzoate 関連文献
-
Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572
-
Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684
-
Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148
-
Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221
-
Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067
1342595-30-5 (Methyl 3-amino-4-fluoro-5-nitrobenzoate) 関連製品
- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)
- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)
- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)
- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)
- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)
- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)
- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)
- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)
- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)
- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)
推奨される供給者
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量
